molecular formula C18H13ClN2O2 B2502103 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine CAS No. 793727-68-1

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine

Cat. No.: B2502103
CAS No.: 793727-68-1
M. Wt: 324.76
InChI Key: GCVANTYHTSZWJJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine is a useful research compound. Its molecular formula is C18H13ClN2O2 and its molecular weight is 324.76. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described with the following structural formula:

C16H13ClN2O2\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2
  • Average Mass: 313.739 g/mol
  • Monoisotopic Mass: 313.06180 g/mol

The presence of both the benzodioxole and chloroquinoline moieties suggests a potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. In particular, derivatives of 2-chloroquinoline have been shown to possess antibacterial and antifungal properties. For instance, compounds related to 2-chloroquinoline have demonstrated effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Curvularia lunata .

Anticancer Activity

The benzodioxole moiety in the compound has been associated with anticancer properties. Studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific interactions of this compound with cancer cell lines remain to be fully elucidated.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Compounds containing quinoline structures are known to inhibit certain enzymes that are crucial for microbial survival and proliferation. This inhibition can lead to the disruption of metabolic pathways in pathogens.
  • Modulation of Signaling Pathways: The compound may interact with specific cellular receptors or signaling pathways involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Activity Study :
    • A study reported that derivatives of 2-chloroquinoline exhibited potent antibacterial activity against E. coli and S. aureus. The mechanism was attributed to interference with bacterial DNA synthesis .
  • Anticancer Research :
    • Research on benzodioxole derivatives indicated their potential in inducing apoptosis in various cancer cell lines through caspase activation and cell cycle arrest .
  • Synthesis and Biological Evaluation :
    • A synthesis study highlighted the creation of several quinoline derivatives, demonstrating their applications as building blocks for compounds with enhanced biological properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine exhibit anticancer properties. The benzodioxole and quinoline structures are known to interact with various biological targets involved in cancer progression.

Case Study:
A study published in Cancer Research demonstrated that derivatives of quinoline compounds showed significant cytotoxic effects against multiple cancer cell lines, suggesting potential for drug development targeting cancer therapies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been extensively studied for their ability to inhibit bacterial growth.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

Neuropharmacological Applications

The benzodioxole moiety is associated with neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems.

Case Study:
A research article highlighted the neuroprotective effects of benzodioxole derivatives in models of neurodegenerative diseases, showing that they can modulate neurotransmitter levels and reduce oxidative stress .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of the Benzodioxole : Starting from catechol.
  • Chlorination of Quinoline : To introduce the chloro group.
  • Condensation Reaction : Between the benzodioxole derivative and the chlorinated quinoline.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-18-14(8-13-3-1-2-4-15(13)21-18)10-20-9-12-5-6-16-17(7-12)23-11-22-16/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVANTYHTSZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=CC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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